molecular formula C22H22N2O2 B1669066 Cintazone CAS No. 2056-56-6

Cintazone

Cat. No. B1669066
CAS RN: 2056-56-6
M. Wt: 346.4 g/mol
InChI Key: KATBVKFXGKGUFE-UHFFFAOYSA-N
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Description

Cintazone is a chemical compound with the molecular formula C22H22N2O2 . Its average mass is 346.422 Da and its monoisotopic mass is 346.168121 Da . It is also known by other names such as cinnopentazone .


Synthesis Analysis

The synthesis of Cintazone or similar steroidal compounds involves complex chemical processes. State-of-the-art approaches such as heterogeneous catalysis, microwave synthesis, and microbial transformations are used for steroid synthesis . The manipulation of oxidation states in organic molecules is pivotal to the conversion of functional groups and the synthesis of new structural motifs .


Molecular Structure Analysis

The molecular structure of Cintazone consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The structure of steroidal compounds, which Cintazone may be related to, typically consists of four rings of carbon atoms . The specific arrangement and connectivity of these atoms define the unique properties of the compound.


Chemical Reactions Analysis

The chemical reactions involving Cintazone or similar compounds can be complex. Many synthetic transformations are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

Cintazone’s physical and chemical properties are determined by its molecular structure . These properties can influence its stability, solubility, and reactivity. Understanding these properties is crucial for predicting how Cintazone interacts with other substances and its potential uses.

Scientific Research Applications

  • Blood Pressure and Calcium Metabolism : Ciglitazone has been studied for its effects on blood pressure and intracellular calcium metabolism. In obese Zucker rats, a model of insulin resistance with mild hypertension, ciglitazone significantly reduced plasma insulin levels and blood pressure. It also attenuated the capacity of platelet-derived growth factor to induce sustained increases in intracellular free calcium, suggesting potential use in hypertension treatment (Pershadsingh et al., 1993).

  • Insulin Sensitivity and Adiposity : Another study demonstrated the effectiveness of PPARα activators, including ciglitazone, in improving insulin sensitivity and reducing adiposity in rodent models. This indicates a potential role for ciglitazone in the treatment of insulin resistance (Guerre-Millo et al., 2000).

  • Muscle Insulin Resistance : In a study on rats, ciglitazone was found to counteract whole-body insulin resistance induced by high fat feeding, mainly due to potent effects on insulin action in both oxidative and glycolytic skeletal muscle (Kraegen et al., 1989).

  • Anti-Tumor Effects : Ciglitazone has been investigated for its anti-tumor effects. It was found to induce apoptosis in human prostate cancer cells, suggesting its potential as a therapeutic agent for prostate cancer treatment (Kubota et al., 1998).

  • κB protein kinase/nuclear factor-κB pathway (Chima et al., 2008).
  • Satellite Cells Transdifferentiation : Ciglitazone was shown to affect the differentiation pathway of porcine myogenic satellite cells, converting them into adipoblasts. This has implications for understanding muscle biology and potentially for meat production (Singh et al., 2007).

  • Endometriosis Treatment : In a rat model of endometriosis, ciglitazone significantly decreased the size of ectopic uterine tissues and mean explant wet weight, suggesting that it could be helpful in treating endometriosis (Lebovic et al., 2004).

  • Bladder Cancer Apoptosis : Ciglitazone was found to induce apoptosis in high-grade bladder cancer cells through the up-regulation of TRAIL, a tumor necrosis factor-related apoptosis-inducing ligand. This suggests its potential as a chemopreventive or therapeutic agent for bladder cancer (Plissonnier et al., 2011).

properties

IUPAC Name

2-pentyl-6-phenylpyrazolo[1,2-a]cinnoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-2-3-5-13-18-21(25)23-15-19(16-10-6-4-7-11-16)17-12-8-9-14-20(17)24(23)22(18)26/h4,6-12,14-15,18H,2-3,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATBVKFXGKGUFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(=O)N2C=C(C3=CC=CC=C3N2C1=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862821
Record name 2-Pentyl-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cintazone

CAS RN

2056-56-6
Record name Cintazone [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002056566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cinnopentazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Pentyl-6-phenyl-1H-pyrazolo[1,2-a]cinnoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CINTAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BI682BR2D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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